2h-Pyrrolo[3,4-e]benzothiazole
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Overview
Description
2H-Thiazolo[4,5-e]isoindole is a heterocyclic compound that features a fused ring system combining thiazole and isoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thiazolo[4,5-e]isoindole typically involves ring-closure reactions, isoindoline aromatization, and ring transformations. One common method includes the cyclization of alkynes under catalytic conditions, such as AuCl3, to form the isoindole ring . Another approach involves the intramolecular α-arylation of amino esters and the cyclization of benzylic amines . These reactions often require specific conditions, such as the presence of a catalyst and controlled temperatures.
Industrial Production Methods
While detailed industrial production methods for 2H-Thiazolo[4,5-e]isoindole are not extensively documented, the scalable synthetic procedures established for similar compounds suggest that large-scale production would involve optimizing the reaction conditions mentioned above to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2H-Thiazolo[4,5-e]isoindole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as sulfone, enhancing the compound’s reactivity.
Reduction: Reductive conditions can modify the electronic properties of the compound, potentially altering its reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various catalysts like palladium or gold for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2H-Thiazolo[4,5-e]isoindole has several applications in scientific research:
Mechanism of Action
The mechanism by which 2H-Thiazolo[4,5-e]isoindole exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or receptors involved in disease processes, such as cancer cell proliferation or bacterial growth . The compound’s structure allows it to form stable complexes with these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-Thiazolo[4,5-e]isoindole include:
2H-Isoindole: Known for its antimicrobial and anticancer properties.
Thiazolo[4,5-d]triazole: Noted for its versatility in synthetic chemistry and potential medicinal applications.
Isoindoline: A reduced form of isoindole, used in various chemical and biological applications.
Uniqueness
2H-Thiazolo[4,5-e]isoindole stands out due to its fused ring system, which combines the properties of both thiazole and isoindole. This unique structure enhances its reactivity and stability, making it a valuable compound in both research and industrial applications .
Properties
CAS No. |
403715-77-5 |
---|---|
Molecular Formula |
C9H6N2S |
Molecular Weight |
174.22 g/mol |
IUPAC Name |
2H-pyrrolo[3,4-e][1,3]benzothiazole |
InChI |
InChI=1S/C9H6N2S/c1-2-8-9(11-5-12-8)7-4-10-3-6(1)7/h1-4H,5H2 |
InChI Key |
GXSGJLUAIAVMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=CC=C3C2=CN=C3)S1 |
Origin of Product |
United States |
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